2-[(Furan-2-carbonyl)-amino]-benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(furan-2-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(10-6-3-7-17-10)13-9-5-2-1-4-8(9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUJFARQLOGYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas.
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects.
Result of Action
Furan derivatives have been associated with a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer.
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the furan derivative.
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Furan derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
2-[(Furan-2-carbonyl)-amino]-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 231.21 g/mol. Its structure includes a furan-2-carbonyl moiety linked to an amino group and a benzoic acid derivative, providing a framework for various interactions with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits notable antihypertensive effects by acting as an inhibitor of the human angiotensin II type 1 receptor (AT1R). This receptor plays a crucial role in the regulation of blood pressure and fluid balance, making this compound a candidate for the treatment of hypertension and related cardiovascular conditions.
In addition to its antihypertensive properties, preliminary studies suggest that the compound may possess anti-inflammatory effects, although further research is necessary to elucidate its full pharmacodynamic profile.
The mechanism by which this compound exerts its biological effects primarily involves:
- Receptor Binding : It competes effectively with angiotensin II for binding to the AT1R, which may lead to decreased vasoconstriction and reduced blood pressure.
- Potential Anti-inflammatory Pathways : Although not fully characterized, its structural features suggest possible interactions with inflammatory pathways that warrant further investigation .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4,5-dimethoxybenzoic acid | Lacks furan moiety | Simpler structure; less biological activity |
| 4,5-Dimethoxy-2-(thiophene-2-carbonyl)amino-benzoic acid | Contains thiophene instead of furan | Potential different biological effects |
| Furan-2-carboxylic acid | Shares furan structure | Primarily acidic properties; lacks amino group |
The presence of both furan and amino functionalities in this compound enhances its pharmacological potential compared to simpler analogs.
Case Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- Antihypertensive Activity : A study demonstrated that derivatives of benzoic acid with furan moieties exhibited significant binding affinity to AT1R, leading to decreased blood pressure in animal models.
- Anti-inflammatory Effects : Another study indicated that compounds similar in structure showed promising results in reducing inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
